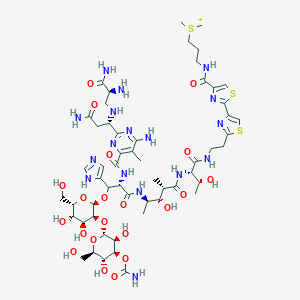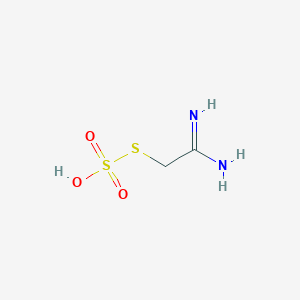
Isonicotinic acid, 2-cyclopentylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2-cyclopentylhydrazide, commonly known as Isoniazid, is a synthetic compound used in the treatment of tuberculosis. It was first synthesized in 1951 by a team of researchers from Hoffman-La Roche. Since then, it has been widely used as a first-line treatment for tuberculosis due to its efficacy and safety profile.
Wissenschaftliche Forschungsanwendungen
Isoniazid has been extensively studied for its efficacy in the treatment of tuberculosis. It is a bactericidal agent that targets the mycobacteria responsible for tuberculosis. In addition to its clinical applications, Isoniazid has also been used as a research tool to study the mechanism of action of other drugs. For example, it has been used to investigate the role of mycolic acids in the cell wall of mycobacteria and to study the activity of other anti-tuberculosis drugs in combination with Isoniazid.
Wirkmechanismus
Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall. This inhibition results in the disruption of the cell wall, leading to the lysis of the bacterial cell. Isoniazid is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. Once activated, Isoniazid forms a covalent bond with a NAD+ derivative, resulting in the formation of an adduct that inhibits the synthesis of mycolic acids.
Biochemische Und Physiologische Effekte
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in mycobacteria, leading to the accumulation of reactive oxygen species and the disruption of cellular metabolism. In addition, Isoniazid has been shown to inhibit the activity of the enzyme enoyl-ACP reductase, which is involved in fatty acid synthesis. This inhibition results in the accumulation of unsaturated fatty acids, which are toxic to mycobacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Isoniazid has several advantages as a research tool. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the cell wall of mycobacteria. In addition, it is a relatively safe compound with a low toxicity profile, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of Isoniazid in research. For example, it is a prodrug that requires activation by the enzyme KatG, which is produced by mycobacteria. This limits its use in studies of other bacterial species.
Zukünftige Richtungen
There are several future directions for research on Isoniazid. One area of interest is the development of new derivatives of Isoniazid that are more effective against drug-resistant strains of tuberculosis. Another area of interest is the investigation of the role of Isoniazid in the treatment of other bacterial infections. Finally, there is a need for further research on the mechanism of action of Isoniazid, particularly with regard to its interaction with other anti-tuberculosis drugs.
Conclusion
In conclusion, Isoniazid is a synthetic compound that has been widely used in the treatment of tuberculosis. It has also been used as a research tool to study the mechanism of action of other drugs. Isoniazid targets the mycobacterial cell wall by inhibiting the synthesis of mycolic acids, leading to the disruption of the cell wall and the lysis of the bacterial cell. While Isoniazid has several advantages as a research tool, there are also some limitations to its use. Future research on Isoniazid is needed to develop new derivatives that are more effective against drug-resistant strains of tuberculosis and to investigate its role in the treatment of other bacterial infections.
Synthesemethoden
The synthesis of Isoniazid involves the reaction of isonicotinic acid hydrazide with cyclopentanone in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of chemical transformations, resulting in the formation of Isoniazid. The yield of the reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
13117-20-9 |
|---|---|
Produktname |
Isonicotinic acid, 2-cyclopentylhydrazide |
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
N'-cyclopentylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-5-7-12-8-6-9)14-13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15) |
InChI-Schlüssel |
XCTPEFYGZMYECF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1CCC(C1)NNC(=O)C2=CC=NC=C2 |
Andere CAS-Nummern |
13117-20-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















